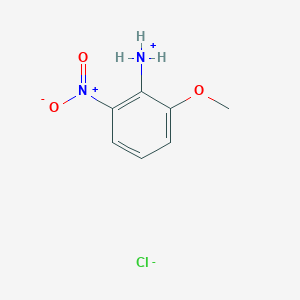
Benzenamine,2-methoxy-6-nitro-,monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine,2-methoxy-6-nitro-,monohydrochloride, also known as 6-nitro-2-methoxyaniline hydrochloride, is a chemical compound with the molecular formula C7H8ClN2O3. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of benzenamine,2-methoxy-6-nitro-,monohydrochloride is not well understood. However, it is believed to act as a nitroaromatic compound, which can undergo reduction reactions in vivo to form reactive intermediates. These intermediates can then interact with cellular components, leading to a range of biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
Benzenamine,2-methoxy-6-nitro-,monohydrochloride has been found to have a range of biochemical and physiological effects. It has been shown to have antitumor activity and to inhibit the growth of cancer cells. It has also been found to have antibacterial and antifungal activity. In addition, it has been found to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using benzenamine,2-methoxy-6-nitro-,monohydrochloride in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective reagent for organic synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are many potential future directions for the use of benzenamine,2-methoxy-6-nitro-,monohydrochloride in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also have applications in the development of new antibiotics and antifungal agents. In addition, further research is needed to better understand its mechanism of action and to identify new potential applications.
Méthodes De Synthèse
The synthesis of benzenamine,2-methoxy-6-nitro-,monohydrochloride can be achieved through the nitration of 2-methoxyaniline with nitric acid and sulfuric acid. The product is then isolated and purified through recrystallization. This process yields a high purity product with a yield of approximately 80-90%.
Applications De Recherche Scientifique
Benzenamine,2-methoxy-6-nitro-,monohydrochloride has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis and as a dye intermediate. In addition, it has been found to have potential applications in the field of medicine and pharmacology.
Propriétés
Numéro CAS |
189999-06-2 |
|---|---|
Nom du produit |
Benzenamine,2-methoxy-6-nitro-,monohydrochloride |
Formule moléculaire |
C7H9ClN2O3 |
Poids moléculaire |
204.61 g/mol |
Nom IUPAC |
2-methoxy-6-nitroaniline;hydrochloride |
InChI |
InChI=1S/C7H8N2O3.ClH/c1-12-6-4-2-3-5(7(6)8)9(10)11;/h2-4H,8H2,1H3;1H |
Clé InChI |
BEZGYIVWYZSIFL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-].Cl |
SMILES canonique |
COC1=CC=CC(=C1[NH3+])[N+](=O)[O-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



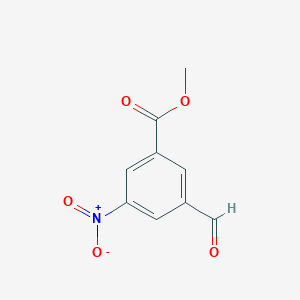
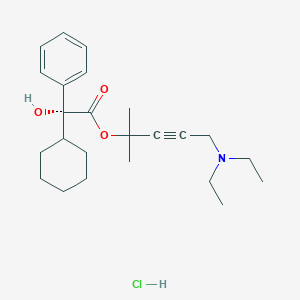
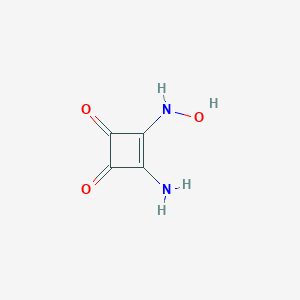
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
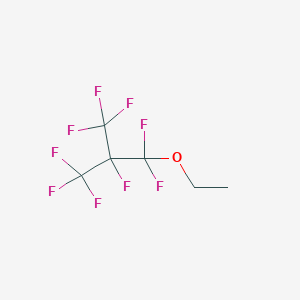
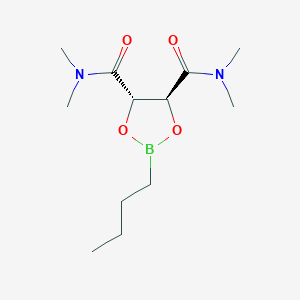
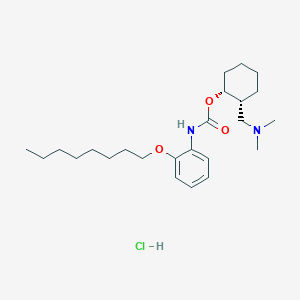
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
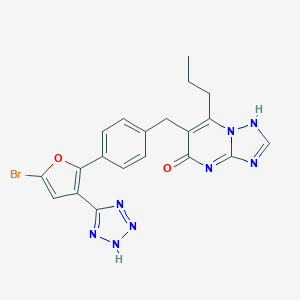
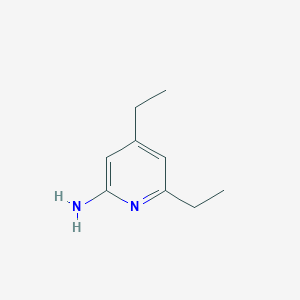
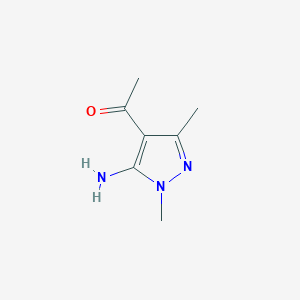
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
![5,6-Dimethylisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B64896.png)
![2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol](/img/structure/B64898.png)